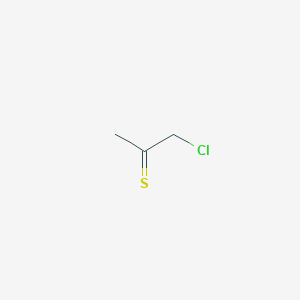
1-Chloropropane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloropropane-2-thione is an organosulfur compound with the molecular formula C3H5ClS It is a derivative of propane, where a chlorine atom and a thione group (C=S) are attached to the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloropropane-2-thione can be synthesized through several methods. One common approach involves the reaction of 1-chloropropane with sulfurizing agents under controlled conditions. For instance, the reaction of 1-chloropropane with thiourea in the presence of a base can yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalysts can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloropropane-2-thione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-thiopropanol.
Oxidation Reactions: The thione group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction Reactions: The compound can be reduced to form 1-propanethiol.
Common Reagents and Conditions:
Substitution: Nucleophiles like hydroxide ions or amines in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: 2-thiopropanol
Oxidation: Sulfoxides and sulfones
Reduction: 1-propanethiol
Applications De Recherche Scientifique
1-Chloropropane-2-thione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for introducing thione groups into molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds.
Mécanisme D'action
The mechanism by which 1-chloropropane-2-thione exerts its effects involves interactions with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways.
Similar Compounds:
1-Chloropropane: A simple alkyl halide with similar reactivity but lacking the thione group.
2-Chloropropane: Another isomer with different reactivity due to the position of the chlorine atom.
1-Propanethiol: A thiol derivative with a sulfur atom bonded to the first carbon.
Uniqueness: this compound is unique due to the presence of both a chlorine atom and a thione group on the same carbon atom. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.
Propriétés
| 126742-25-4 | |
Formule moléculaire |
C3H5ClS |
Poids moléculaire |
108.59 g/mol |
Nom IUPAC |
1-chloropropane-2-thione |
InChI |
InChI=1S/C3H5ClS/c1-3(5)2-4/h2H2,1H3 |
Clé InChI |
MLSIQHBWLUYJJX-UHFFFAOYSA-N |
SMILES canonique |
CC(=S)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methanone, 1,3-phenylenebis[[4-(bromomethyl)phenyl]-](/img/structure/B14275002.png)
![Methyl 4-[(2,4-dichlorophenyl)methoxy]benzoate](/img/structure/B14275015.png)
![6,7,10-Trioxaspiro[4.5]decane, 8-(1-phenylethenyl)-](/img/structure/B14275035.png)
![4-Hydroxy-3-[3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-1,4-dioxonaphthalen-2-yl]naphthalene-1,2-dione](/img/structure/B14275050.png)
![2,5-Bis{[(4-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14275064.png)
